molecular formula C12H14O2 B13350136 trans-2-(2,4-Dimethylphenyl)cyclopropanecarboxylic Acid

trans-2-(2,4-Dimethylphenyl)cyclopropanecarboxylic Acid

Cat. No.: B13350136
M. Wt: 190.24 g/mol
InChI Key: BDCAWIWSTIEPCK-WDEREUQCSA-N
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Description

trans-2-(2,4-Dimethylphenyl)cyclopropanecarboxylic acid (CAS 2227783-40-4) is a high-purity chemical intermediate primarily utilized in organic synthesis and the research and development of more complex molecules . Its distinct structure, featuring a cyclopropane ring, is particularly valuable in constructing novel compounds with specific biological activities . This compound serves as a versatile building block in the development of pharmaceuticals, where the cyclopropane moiety can impart unique biological activity to the final compound . Furthermore, it plays a crucial role in the agricultural sector as an intermediate in the synthesis of insecticides and pesticides, contributing to the development of compounds that control pest populations in crops . The stability and reactivity of this cyclopropane derivative make it a key intermediate for various chemical reactions, enabling the creation of novel materials with potential applications in both medicine and agriculture . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(1R,2R)-2-(2,4-dimethylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-7-3-4-9(8(2)5-7)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)/t10-,11+/m0/s1

InChI Key

BDCAWIWSTIEPCK-WDEREUQCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H]2C[C@H]2C(=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C2CC2C(=O)O)C

Origin of Product

United States

Preparation Methods

Carbene Transfer via Metal-Catalyzed Cyclopropanation

One of the most prevalent methods involves the use of diazo compounds, such as ethyl diazoacetate, in the presence of transition metal catalysts like copper(II) acetylacetonate (Cu(acac)₂). This process facilitates the transfer of a carbene to an alkene, producing cyclopropanes with high stereoselectivity.

Research Data:

  • Both trans- and cis-isomers of cyclopropane derivatives are obtained, with the trans-isomer being favored under specific conditions.
  • The process typically involves styrene derivatives, which, upon cyclopropanation, yield a mixture of stereoisomers that can be separated later.

Example:

  • Starting from styrene substituted with methyl groups at the 2 and 4 positions (2,4-dimethylstyrene), ethyl diazoacetate reacts under Cu catalysis to produce a mixture of trans- and cis-cyclopropanes.

Radical and Ylide Mediated Cyclopropanation

Alternative routes include the use of ylides or radical decarboxylation methods:

  • Ylide-mediated synthesis involves the formation of phosphonium or sulfonium ylides reacting with aromatic compounds, leading to cyclopropane rings with controlled stereochemistry.
  • Radical decarboxylation techniques, as described in recent studies, utilize radical initiators and decarboxylation agents to generate cyclopropanes from carboxylic acids or their derivatives.

Functionalization and Carboxylation

Post-cyclopropanation, the key step involves introducing the carboxylic acid functionality at the appropriate position.

Oxidation of Cyclopropane Intermediates

The cyclopropane ring bearing the aromatic substituent can be oxidized to the corresponding cyclopropanecarboxylic acid using oxidative reagents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇). These oxidations are typically performed under controlled conditions to prevent ring opening or degradation.

Carboxylation of Cyclopropane Derivatives

Alternatively, carboxylation can be achieved via:

  • Lithium-halogen exchange followed by carbonation, where halogenated cyclopropanes are treated with n-butyllithium and then bubbled with carbon dioxide.
  • Carbonylation reactions employing carbon monoxide under pressure in the presence of catalysts.

Isomer Separation and Purification

The mixture of trans- and cis-isomers generated during cyclopropanation necessitates separation techniques to isolate the trans-isomer with high purity.

Fractional Crystallization

Based on differences in melting points and solubility, fractional crystallization in solvents such as ethanol or ethyl acetate allows for the selective precipitation of the trans-isomer.

Acid-Base Extraction and Salt Formation

Patent literature describes treating aqueous solutions of cyclopropane carboxylic acid salts with acids to precipitate the desired isomer selectively, leveraging differences in solubility and pKₐ values.

Research Data:

  • Aqueous treatment with dilute acids (e.g., acetic acid, acetic anhydride) precipitates the trans-isomer, leaving the cis-isomer in solution.
  • This process is efficient, inexpensive, and scalable, yielding high-purity trans-isomers.

Advanced Synthetic Routes and Modern Techniques

Recent advances include continuous-flow synthesis, which enhances safety and yields:

  • Starting from cyclobutanones or cyclobutanone derivatives, cyclopropyl compounds are synthesized via radical or metal-catalyzed pathways.
  • Continuous-flow reactors allow precise control over reaction parameters, improving stereoselectivity and yield.

Stereoselective Synthesis via Chiral Catalysts

Chiral catalysts or auxiliaries can be employed to favor the formation of the trans-isomer, reducing the need for extensive separation.

Use of Novel Reagents

Emerging reagents, such as hypervalent iodine compounds or organocatalysts, facilitate selective cyclopropanation and functionalization, broadening the scope of accessible derivatives.

Summary of Preparation Methods

Method Description Advantages References
Metal-catalyzed cyclopropanation Using diazo compounds with transition metal catalysts High stereoselectivity, versatile ,
Radical decarboxylation Radical-mediated ring formation from carboxylic acids Mild conditions, scalable
Ylide-mediated cyclopropanation Phosphonium or sulfonium ylides reacting with aromatic precursors Stereocontrol
Separation by salt precipitation Acid treatment of mixtures to isolate trans-isomer Cost-effective, scalable ,
Continuous-flow synthesis Flow reactors for safer, controlled reactions Improved yields, stereoselectivity

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Role of Aryl Substituents: Electron-Withdrawing Groups: The p-trifluoromethylphenyl analog () demonstrates enhanced metabolic stability, making it suitable for isotope studies in enzymatic reactions . Heteroaromatic Groups: Pyridinyl substitution () significantly boosts NAMPT inhibition (IC₅₀ = 7 nM), suggesting that nitrogen-containing aromatic systems enhance target binding . Biphenyl Systems: Fluorinated biphenyl derivatives (e.g., compound 9f in ) exhibit superior OASS inhibition compared to monocyclic analogs, likely due to increased hydrophobic interactions .

Stereochemical Influence :

  • The antiviral activity of trans-2-(3,5-dimethylphenyl)cyclopropanecarboxylic acid (D160) is highly stereospecific, with the (R,R)-enantiomer showing >94% enantiomeric excess and potent CHIKV protease inhibition .

Impact of Heteroaliphatic Groups: Substitution with a 2,6-dimethylmorpholino group (compound 13h in ) enhances antimicrobial activity by improving solubility and target engagement in bacterial cysteine biosynthesis .

Conformational Rigidity :

  • The cyclopropane spacer restrains ligand conformation, as seen in UPAR40 (), which mimics the closed conformation of CysE and inhibits cysteine synthase .

Pharmacokinetic and Metabolic Considerations

  • Metabolism : Cyclopropanecarboxylic acids are metabolized via carnitine derivatives in Fusarium oxysporum, forming γ-hydroxybutyric acid . This pathway may influence the pharmacokinetics of related compounds in higher organisms.
  • Stereochemical Stability : Enantiomerically pure analogs (e.g., >99.3% ee in ) are critical for avoiding off-target effects and ensuring reproducibility in biological assays .

Biological Activity

trans-2-(2,4-Dimethylphenyl)cyclopropanecarboxylic acid is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesizing current research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol. The compound consists of a cyclopropane ring substituted with a 2,4-dimethylphenyl group and a carboxylic acid functional group. These structural characteristics contribute to its reactivity and interactions with biological molecules.

Pharmacological Potential

Preliminary studies indicate that this compound may interact with various biological targets such as enzymes and receptors. Its cyclopropane ring and carboxylic acid group facilitate these interactions through mechanisms like hydrogen bonding and ionic interactions. This ability to modulate biological pathways positions it as a candidate for pharmacological applications.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InteractionPotential modulation of enzyme activity through structural binding
Receptor BindingPossible agonistic or antagonistic effects on specific receptors
Toxicological ProfileLow toxicity observed in preliminary studies; further research required

Case Studies

  • Enzyme Inhibition Studies : Research has shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, studies on cyclopropanecarboxylic acids have demonstrated their ability to serve as inhibitors for O-acetylserine sulfhydrylase (OASS), which is critical in cysteine biosynthesis. This suggests that this compound may exhibit similar inhibitory effects .
  • Comparative Toxicity Studies : In studies comparing the toxicity of various cyclopropanecarboxylic acids on agricultural pests, this compound exhibited lower toxicity towards non-target organisms while maintaining efficacy against pests like the green rice leafhopper (Nephotettix cincticeps). This property highlights its potential as an environmentally friendly pesticide .

Structure-Activity Relationship (SAR)

The unique steric and electronic properties imparted by the 2,4-dimethylphenyl group significantly influence the compound's reactivity. SAR studies suggest that modifications in this group can lead to variations in biological activity, emphasizing the importance of structural optimization in drug design.

Table 2: Comparative Analysis of Similar Compounds

CompoundMolecular FormulaBiological Activity
This compoundC₁₂H₁₄O₂Moderate enzyme modulation
trans-2-(2,3-Dimethylphenyl)cyclopropanecarboxylic AcidC₁₂H₁₄O₂High receptor binding potential
Cyclopropane derivativesVariesVarying levels of toxicity and efficacy

Q & A

Q. What are the common synthetic routes for preparing trans-2-(2,4-Dimethylphenyl)cyclopropanecarboxylic Acid?

The synthesis typically involves cyclopropanation of α,β-unsaturated esters or ketones followed by functional group transformations. A notable method includes reacting ethyl diazoacetate with substituted styrenes under transition metal catalysis (e.g., Rh(II)) to form the cyclopropane ring. Subsequent hydrolysis of the ester group yields the carboxylic acid. For enantioselective synthesis, chiral auxiliaries or catalysts (e.g., chiral amines) are employed to resolve racemic mixtures into enantiopure forms .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring geometry (trans configuration) and substituent positions via coupling constants (e.g., J = 5–8 Hz for trans-cyclopropane protons) .
  • X-ray Crystallography : Resolves absolute stereochemistry and validates spatial arrangement of substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula and purity.

Q. How does the presence of methyl substituents on the phenyl ring influence the compound’s physicochemical properties?

The 2,4-dimethyl groups enhance lipophilicity (logP), improving membrane permeability but reducing aqueous solubility. Electron-donating methyl groups stabilize the phenyl ring via hyperconjugation, potentially altering reactivity in electrophilic substitution or oxidation reactions. Comparative studies with non-methylated analogs show increased metabolic stability in vitro .

Advanced Research Questions

Q. What strategies are employed to resolve racemic mixtures of this compound into enantiomerically pure forms?

Diastereomeric salt formation using chiral amines (e.g., (R)- or (S)-1-phenylethylamine) is a classical approach. The enantiomers are separated via fractional crystallization, with diastereomer ratios (dr) typically 3:1 or higher . Modern methods leverage chiral stationary phases in HPLC (e.g., Chiralpak® columns) for high-throughput resolution .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

SAR studies should systematically vary substituents on the phenyl ring and cyclopropane moiety. Example modifications include:

Substituent PositionBiological ActivityMechanism Hypothesis
2,4-Dimethyl (target)AntiviralEnhanced lipophilicity improves cell entry
3,5-DichloroMAO inhibitionElectron-withdrawing groups stabilize enzyme interactions
4-FluoroAntitumorFluorine enhances metabolic stability and target binding
Assays should include in vitro enzyme inhibition (e.g., MAO, viral proteases) and cellular uptake studies using radiolabeled analogs .

Q. What analytical approaches are recommended to address discrepancies in reported biological activity data for cyclopropanecarboxylic acid derivatives?

Contradictions often arise from stereochemical impurities or assay variability. Solutions include:

  • Chiral HPLC : Confirm enantiopurity (>99% ee) to rule out inactive enantiomers .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities under standardized conditions .
  • Metabolic Stability Assays : Compare half-life (t½) in liver microsomes to identify confounding degradation pathways.

Methodological Notes

  • Stereochemical Analysis : Trans-configuration is critical for biological activity; cis analogs often show reduced potency .
  • Synthetic Optimization : Microwave-assisted cyclopropanation reduces reaction time and improves yield (e.g., 80% yield in 30 minutes vs. 12 hours conventionally) .
  • Data Validation : Cross-reference NMR and X-ray data with PubChem entries (e.g., CID 2044705-94-2) to ensure reproducibility .

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